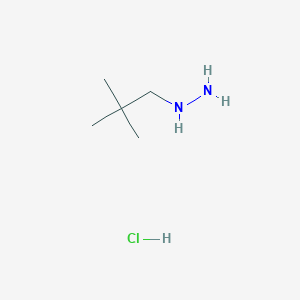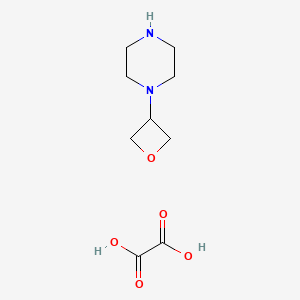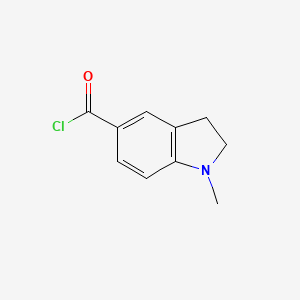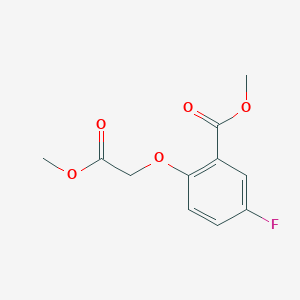
4-Brom-1-ethinyl-2-methylbenzol
Übersicht
Beschreibung
“4-Bromo-1-ethynyl-2-methylbenzene” is a chemical compound with the CAS Number: 1312479-78-9. It has a molecular weight of 195.06 and its IUPAC name is the same as the common name . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-Bromo-1-ethynyl-2-methylbenzene” were not found, it’s likely that it could be synthesized through electrophilic aromatic substitution reactions . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-ethynyl-2-methylbenzene” can be represented by the InChI code: 1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 . This indicates that the molecule consists of a benzene ring with a bromine atom, an ethynyl group, and a methyl group attached to it .
Physical and Chemical Properties Analysis
“4-Bromo-1-ethynyl-2-methylbenzene” is a liquid at room temperature . It has a predicted boiling point of 224.1±33.0 °C and a predicted density of 1.42±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Brom-1-ethinyl-2-methylbenzol: ist ein vielseitiger Baustein in der organischen Synthese. Sein Bromatom kann palladiumkatalysierten Kupplungsreaktionen, wie Suzuki- oder Stille-Kupplungen, unterzogen werden, um Biarylstrukturen zu bilden, die in Pharmazeutika und Agrochemikalien weit verbreitet sind .
Materialwissenschaften
In den Materialwissenschaften kann diese Verbindung zur Synthese von konjugierten Polymeren oder kleinen Molekülen für organische elektronische Bauelemente verwendet werden. Die Ethinylgruppe ermöglicht die Vernetzung, was die thermische Stabilität und die elektrische Leitfähigkeit von Materialien verbessern kann .
Chemische Synthese
Diese Verbindung dient als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen. Durch Sonogashira-Kupplung können Alkylgruppen in Heterocyclen eingeführt werden, was ein häufiges Strukturmotiv in vielen Medikamenten ist .
Chromatographie
Die Ethinylgruppe in This compound kann verwendet werden, um stationäre Phasen für die Gaschromatographie zu erzeugen. Diese Phasen können Substanzen trennen, basierend auf ihrer Fähigkeit, mit der pi-Bindung der Ethinylgruppe zu interagieren .
Analytische Chemie
In der analytischen Chemie kann es als Derivatisierungsmittel für den Nachweis bestimmter Verbindungen verwendet werden. Das Bromatom kann durch ein Reportermolekül ersetzt werden, das mit verschiedenen spektroskopischen Methoden nachgewiesen werden kann .
Medizinische Chemie
Die Struktur der Verbindung ist für weitere Funktionalisierung geeignet, wodurch sie zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer medizinischer Verbindungen wird. Ihr molekulares Gerüst kann modifiziert werden, um Interaktionen mit biologischen Zielen zu untersuchen .
Umweltwissenschaften
This compound: kann in der umweltwissenschaftlichen Forschung verwendet werden, um den Abbau von bromierten organischen Verbindungen zu untersuchen, die aufgrund ihres Potenzials als persistente organische Schadstoffe besorgniserregend sind .
Nanotechnologie
Schließlich kann diese Verbindung in der Nanotechnologie verwendet werden, um kohlenstoffbasierte Nanomaterialien zu erzeugen. Die Ethinylgruppe kann das Wachstum von Kohlenstoffnanoröhren oder Graphen-ähnlichen Strukturen erleichtern, die Anwendungen in der Elektronik und Materialtechnik haben .
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 4-Bromo-1-ethynyl-2-methylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (19506) and predicted density (142±01 g/cm3), may influence its pharmacokinetic behavior .
Biochemische Analyse
Biochemical Properties
4-Bromo-1-ethynyl-2-methylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The bromine atom in the compound makes it a suitable candidate for such reactions, where it can act as an electrophile. This compound interacts with enzymes and proteins that facilitate these reactions, such as cytochrome P450 enzymes, which are known to catalyze the oxidation of organic substances. The interactions between 4-Bromo-1-ethynyl-2-methylbenzene and these enzymes involve the formation of transient complexes that lead to the activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of 4-Bromo-1-ethynyl-2-methylbenzene on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, 4-Bromo-1-ethynyl-2-methylbenzene can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 4-Bromo-1-ethynyl-2-methylbenzene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 4-Bromo-1-ethynyl-2-methylbenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-ethynyl-2-methylbenzene can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 4-Bromo-1-ethynyl-2-methylbenzene has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-ethynyl-2-methylbenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4-Bromo-1-ethynyl-2-methylbenzene can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
4-Bromo-1-ethynyl-2-methylbenzene is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other enzymes and cofactors. The metabolic flux and levels of specific metabolites can be affected by the presence of 4-Bromo-1-ethynyl-2-methylbenzene, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromo-1-ethynyl-2-methylbenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of 4-Bromo-1-ethynyl-2-methylbenzene can affect its bioavailability and overall activity within the cell .
Subcellular Localization
The subcellular localization of 4-Bromo-1-ethynyl-2-methylbenzene is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
4-bromo-1-ethynyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVJHHRTZBACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)











